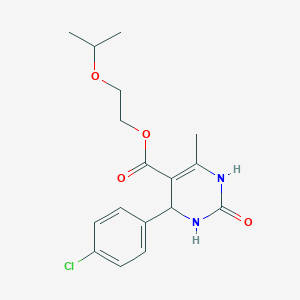![molecular formula C21H26N2 B5072909 9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole](/img/structure/B5072909.png)
9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole is a compound belonging to the class of carbazole derivatives. Carbazoles are heterocyclic aromatic compounds containing nitrogen in their ring structure. These compounds are known for their extensive conjugation, which imparts unique electrical and charge-transport properties. The addition of functional groups to the carbazole ring can lead to the formation of various derivatives with diverse applications in fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole typically involves the condensation of 9-ethylcarbazole with 3-methylpiperidine. One common method is the Schiff base condensation reaction, where 9-ethylcarbazole-3,6-dicarbaldehyde reacts with thiosemicarbazides to form N-ethylcarbazole-based bis-thiosemicarbazone compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced carbazole derivatives.
Applications De Recherche Scientifique
9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway. Others exhibit antifungal activity by acting on the RAS-MAPK pathway. Additionally, carbazole derivatives can inhibit the p38 mitogen-activated protein kinase signaling pathway, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
9-Ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole can be compared with other similar compounds, such as:
3-[(1-methylpiperidin-2-yl)methyl]-1H-indole: This compound shares a similar piperidine moiety but differs in the core structure, which is based on indole rather than carbazole.
1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one: This compound has a similar carbazole core but differs in the substituents attached to the ring.
The uniqueness of this compound lies in its specific combination of the carbazole core with the piperidine moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
9-ethyl-3-[(3-methylpiperidin-1-yl)methyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-23-20-9-5-4-8-18(20)19-13-17(10-11-21(19)23)15-22-12-6-7-16(2)14-22/h4-5,8-11,13,16H,3,6-7,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEBUAJMNRUEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5072829.png)

![6-Amino-3-phenyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5072844.png)


![2-(3-{1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5072861.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5072862.png)
![3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B5072870.png)
![ethyl 1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5072883.png)
![2-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5072903.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5072919.png)

![4-[4-(2,5-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5072933.png)
![5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5072935.png)
